molecular formula C24H27N3O3S B2359916 N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE CAS No. 877658-87-2

N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2359916
CAS No.: 877658-87-2
M. Wt: 437.56
InChI Key: OKTVSMBITVUBEN-UHFFFAOYSA-N
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Description

“N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE” is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the indole derivative with a pyrrolidinone compound under specific conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidinone moieties.

    Reduction: Reduction reactions may be less common but could occur under specific conditions.

    Substitution: Nucleophilic and electrophilic substitution reactions are likely, especially involving the thioacetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development:

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Possible applications in the development of new materials.

    Agriculture: Studied for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors in the body.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Thioacetamide Derivatives: Compounds with similar thioacetamide groups.

Uniqueness

The uniqueness of “N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-30-21-12-6-4-10-19(21)25-23(28)17-31-22-15-27(20-11-5-3-9-18(20)22)16-24(29)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTVSMBITVUBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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